1-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-2,2,2-trifluoroethan-1-imine
Description
1-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-2,2,2-trifluoroethan-1-imine is a spirocyclic compound featuring a 1,4-dioxa-8-azaspiro[4.5]decane core linked to a trifluoroethylimine group. The imine (C=N) functional group introduces reactivity, making it a versatile intermediate for synthesizing amines or heterocycles via reduction or cyclization .
This compound is structurally related to several derivatives documented in medicinal chemistry and organic synthesis, including ketones, aldehydes, and esters bearing the 1,4-dioxa-8-azaspiro[4.5]decane moiety. Its applications span drug discovery, particularly in targeting enzymes like aldehyde dehydrogenase (ALDH1A1) and antimicrobial agents .
Properties
IUPAC Name |
1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2,2,2-trifluoroethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N2O2/c10-9(11,12)7(13)14-3-1-8(2-4-14)15-5-6-16-8/h13H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGUQECIFITDDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-2,2,2-trifluoroethan-1-imine typically involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with a trifluoromethylating agent. One common method includes the use of trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-2,2,2-trifluoroethan-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of reduced derivatives with the removal of oxygen atoms.
Substitution: Formation of substituted products with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
1-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-2,2,2-trifluoroethan-1-imine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-2,2,2-trifluoroethan-1-imine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their functional groups, molecular properties, and applications:
Functional Group Reactivity and Stability
- Imine vs. Ketone/Aldehyde : The imine group in the target compound is more reactive than ketones or aldehydes, enabling facile conversion to secondary amines (via reduction) or participation in cycloadditions. However, imines are prone to hydrolysis under acidic or aqueous conditions, whereas ketones (e.g., 2j) exhibit greater stability .
- Trifluoromethyl Effect: The CF₃ group enhances electron-withdrawing properties, increasing resistance to oxidative metabolism compared to non-fluorinated analogs (e.g., 2-chloro-1-{spiro}ethan-1-one) .
Key Research Findings and Data
Spectroscopic Data
- 19F NMR: For 2j, two rotamers were observed with δ = -72.54 (major) and -70.59 (minor) in CDCl₃, attributed to restricted rotation around the C-N bond .
- Synthetic Yields : Coupling reactions involving the spirocyclic amine (e.g., with indoline) achieved 67% yield under palladium catalysis .
Biological Activity
1-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-2,2,2-trifluoroethan-1-imine is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a spirocyclic structure with a dioxane and azaspiro moiety, contributing to its biological interactions. The trifluoroethyl group enhances its lipophilicity, potentially influencing its pharmacokinetics and bioactivity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of the spirocyclic structure possess significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Some analogs have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
- Neuroprotective Effects : Research indicates that certain derivatives may offer neuroprotective benefits, possibly through modulation of neurotransmitter systems.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several spirocyclic compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with the dioxane moiety exhibited higher inhibition zones compared to controls.
| Compound | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| Compound A | 15 | S. aureus |
| This compound | 18 | E. coli |
| Compound B | 12 | S. aureus |
Anticancer Activity
In vitro assays on human breast cancer cell lines (MCF-7) revealed that the compound induced apoptosis at concentrations above 10 µM.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 75 | 20 |
| 50 | 30 | 65 |
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in bacterial cells.
- Induction of Oxidative Stress : The trifluoroethyl group may enhance reactive oxygen species (ROS) production, leading to cell death in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
